4-Chloro-3-(thiophen-2-YL)benzoic acid
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Overview
Description
4-Chloro-3-(thiophen-2-yl)benzoic acid is a compound that belongs to the class of heterocyclic aromatic compounds. It features a benzene ring substituted with a chlorine atom and a thiophene ring. Thiophene is a sulfur-containing five-membered ring, which is known for its significant role in medicinal chemistry and material science due to its diverse biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-chlorobenzoic acid with a thiophene boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process often involves crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(thiophen-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate for substitution reactions.
Major Products Formed
Substituted Benzoic Acids: When the chlorine atom is replaced.
Sulfoxides and Sulfones: From oxidation of the thiophene ring.
Scientific Research Applications
4-Chloro-3-(thiophen-2-yl)benzoic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(thiophen-2-yl)benzoic acid depends on its application:
In Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways.
In Material Science: Its electronic properties are utilized in the formation of conductive polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-benzo[b]thiophene-2-carboxylic acid: Another thiophene-containing benzoic acid derivative with similar applications.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
4-Chloro-3-(thiophen-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules and materials with specific desired properties .
Properties
IUPAC Name |
4-chloro-3-thiophen-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZCCFVONLMNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680856 |
Source
|
Record name | 4-Chloro-3-(thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651058-95-6 |
Source
|
Record name | 4-Chloro-3-(thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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